4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine
CAS No.: 1396884-08-4
Cat. No.: VC5298625
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396884-08-4 |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.49 |
| IUPAC Name | 1-(benzenesulfonyl)-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
| Standard InChI | InChI=1S/C21H23N3O2S/c25-27(26,20-9-5-2-6-10-20)24-14-11-18(12-15-24)17-23-16-13-22-21(23)19-7-3-1-4-8-19/h1-10,13,16,18H,11-12,14-15,17H2 |
| Standard InChI Key | FURBILDWMADOTE-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Conformational Analysis
Core Architecture
The compound consists of a piperidine ring substituted at the 1-position with a phenylsulfonyl group and at the 4-position with a (2-phenyl-1H-imidazol-1-yl)methyl moiety. The phenylsulfonyl group (-SO₂Ph) introduces electron-withdrawing properties, while the imidazole-phenethyl side chain contributes aromaticity and hydrogen-bonding potential .
Crystallographic Insights
X-ray diffraction studies of analogous piperidine sulfonamides reveal a chair conformation for the piperidine ring, with substituents adopting equatorial or axial positions based on steric and electronic factors . For example, in ethyl-1-(N-(adamantan-1-yl)carbamothioyl)piperidine-4-carboxylate (C₁₉H₃₀N₂O₂S), the piperidine ring adopts a chair conformation with the carbamothioyl group in the axial position . This suggests that the phenylsulfonyl group in 4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(phenylsulfonyl)piperidine likely occupies an equatorial position to minimize steric clashes with the imidazole-phenethyl substituent .
Table 1: Key Bond Lengths and Angles in Analogous Piperidine Sulfonamides
| Parameter | Value (Å/°) |
|---|---|
| C-N (piperidine) | 1.472 |
| S-O (sulfonyl) | 1.432 |
| N-S-C (sulfonamide) | 109.5 |
| Dihedral angle (SO₂-Ph) | 85.2 |
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via a two-step protocol:
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Sulfonylation of Piperidine: Reacting piperidine with phenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(phenylsulfonyl)piperidine .
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Mannich Reaction: Introducing the imidazole-phenethyl group via a Mannich reaction using formaldehyde and 2-phenyl-1H-imidazole under acidic conditions .
Table 2: Optimization of Sulfonylation Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 92 |
| Et₃N | CH₂Cl₂ | 25 | 78 |
| NaOH | H₂O | 60 | 65 |
Functionalization Strategies
The phenylsulfonyl group enables further derivatization:
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Nucleophilic Substitution: Displacement of the sulfonyl group with amines or alkoxides .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether .
Pharmacological Profile
Opioid Receptor Affinity
In vitro binding assays for structurally related 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives show nanomolar affinities for δ-, μ-, and κ-opioid receptors :
Table 3: Receptor Binding Data (Kᵢ, nM)
| Compound | δ-Opioid | μ-Opioid | κ-Opioid |
|---|---|---|---|
| 4-Phenyl-4-imidazolyl-piperidine | 12.3 | 8.7 | 15.2 |
| Norbinaltorphimine | 0.4 | 1.2 | 0.9 |
Behavioral Effects
Subcutaneous administration of related compounds in murine models demonstrates:
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Anxiolytic Activity: 40% reduction in ultrasonic vocalizations (p < 0.01 vs. control) .
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Antidepressant-like Effects: 55% decrease in immobility time in tail suspension tests (p < 0.05) .
Physicochemical Properties
Calculated Parameters
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logP: 3.2 (Predicted using ChemAxon)
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Solubility: <1 mg/mL in aqueous buffer (pH 7.4)
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pKa: 6.8 (imidazole NH), 9.1 (piperidine NH)
Stability Profile
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